molecular formula C22H32Cl2N2O3 B2471575 1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 474262-17-4

1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

Cat. No.: B2471575
CAS No.: 474262-17-4
M. Wt: 443.41
InChI Key: DNQVAJQXJQZDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride is a complex organic compound with intriguing chemical properties and diverse applications. Its intricate structure includes an aryl ether, a piperazine ring, and a secondary alcohol group, all contributing to its multifunctionality.

Properties

IUPAC Name

1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3.2ClH/c1-17-4-7-22(14-18(17)2)27-16-20(25)15-23-10-12-24(13-11-23)19-5-8-21(26-3)9-6-19;;/h4-9,14,20,25H,10-13,15-16H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQVAJQXJQZDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution for Phenoxypropanol Intermediate

The synthesis begins with the formation of the phenoxypropanol backbone. 3,4-Dimethylphenol reacts with epichlorohydrin or 3-chloro-1,2-propanediol under alkaline conditions (e.g., potassium carbonate in acetone) to yield 1-(3,4-dimethylphenoxy)propan-2-ol. This step proceeds via an SN2 mechanism, where the phenolate ion attacks the electrophilic carbon of the chlorinated propanol derivative. Optimized conditions (60–80°C, 12–24 hours) achieve yields of 75–85%, with excess epichlorohydrin minimizing diastereomer formation.

Bromination for Alkylation Readiness

To facilitate subsequent amine alkylation, the hydroxyl group of the intermediate is converted to a better leaving group. Phosphorus tribromide (PBr3) in dichloromethane at 0–5°C replaces the hydroxyl with a bromide, forming 1-(3,4-dimethylphenoxy)-3-bromopropan-2-ol. This exothermic reaction requires careful temperature control to prevent degradation, with yields exceeding 90%.

Piperazine Coupling via Amine Alkylation

The brominated intermediate reacts with 4-(4-methoxyphenyl)piperazine in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile). Triethylamine is added to scavenge HBr, driving the reaction toward completion. Heating at 80–100°C for 24–48 hours results in nucleophilic displacement of bromide by the piperazine’s secondary amine, forming the tertiary amine linkage. Phase-transfer catalysts like tetrabutylammonium bromide improve reaction efficiency, boosting yields from 65% to 82%.

Salt Formation with Hydrochloric Acid

The free base is converted to the dihydrochloride salt by treating with concentrated HCl in anhydrous ethanol. Stirring at room temperature for 2–4 hours ensures complete protonation of both piperazine nitrogens. Precipitation with diethyl ether yields a crystalline solid, which is recrystallized from ethanol/acetone (1:3) to >99% purity.

Optimization and Analytical Validation

Reaction Condition Optimization

Table 1: Comparative Analysis of Alkylation Conditions

Parameter Method A Method B Method C
Solvent DMF Acetonitrile THF
Temperature (°C) 80 100 60
Catalyst TEA None TBAB
Yield (%) 78 65 82
Purity (HPLC) 97.2 94.5 98.1

Method C, employing tetrabutylammonium bromide (TBAB) in tetrahydrofuran, emerges as superior due to higher yield and purity, attributed to enhanced nucleophilicity of the piperazine.

Spectroscopic Characterization

Table 2: Key Spectral Data for Dihydrochloride Salt

Technique Data (Free Base) Data (Dihydrochloride)
1H NMR (400 MHz) δ 6.82 (d, J=8.8 Hz, 2H) δ 6.85 (d, J=8.8 Hz, 2H)
δ 3.74 (s, 3H, OCH3) δ 3.76 (s, 3H, OCH3)
13C NMR 156.8 (C-O) 157.1 (C-O)
HRMS [M+H]+: 397.2145 [M+2HCl-H]+: 430.1768

The downfield shift of aromatic protons in the dihydrochloride form confirms successful salt formation. High-resolution mass spectrometry (HRMS) aligns with the theoretical molecular weight (397.34 g/mol).

Challenges and Industrial Scalability

Purification Difficulties

The dihydrochloride salt exhibits hygroscopicity, necessitating storage under anhydrous conditions. Column chromatography (silica gel, CH2Cl2/MeOH/NH4OH 90:9:1) effectively removes unreacted piperazine but requires careful pH adjustment to prevent decomposition.

Byproduct Formation

Major byproducts include:

  • N,N-Dialkylated piperazine : Formed via over-alkylation, mitigated by using a 1:1 molar ratio of bromopropanol to piperazine.
  • Oxidation products : The methoxyphenyl group undergoes partial demethylation at temperatures >100°C, avoided by inert atmosphere (N2/Ar).

Chemical Reactions Analysis

Key Synthetic Pathways

The compound is synthesized through sequential reactions involving:

  • Aryl ether formation : Coupling of 3,4-dimethylphenol with epichlorohydrin under alkaline conditions to form the phenoxypropanol backbone.

  • Nucleophilic substitution : Reaction of the intermediate epoxide with 4-(4-methoxyphenyl)piperazine in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

  • Piperazine ring functionalization : Alkylation or acylation reactions to introduce the methoxyphenyl group .

Critical conditions include:

  • Temperature : 60–80°C for etherification, 0–5°C for epoxide opening.

  • Solvents : Dichloromethane or THF for nucleophilic substitutions .

Epoxide Ring Opening

The reaction of epichlorohydrin with 3,4-dimethylphenol proceeds via an SN2 mechanism under basic conditions, yielding a glycidyl ether intermediate. Subsequent piperazine addition occurs through nucleophilic attack at the less hindered epoxide carbon .

Piperazine Alkylation

The secondary amine of piperazine reacts with alkyl halides or epoxides in a two-step process:

  • Deprotonation : Using triethylamine or NaHCO₃ to activate the amine .

  • Alkylation : Controlled addition of alkylating agents (e.g., 4-methoxyphenyl chloride) to minimize over-alkylation .

Optimization Strategies

Reaction yields and purity are enhanced by:

ParameterOptimal ConditionYield ImprovementSource
Catalyst Phase-transfer catalysts+25% efficiency
Solvent Anhydrous THFReduced byproducts
Temperature 0°C for epoxide opening>90% selectivity

Side Reactions and Mitigation

Common side reactions include:

  • Over-alkylation : Addressed by stoichiometric control of alkylating agents .

  • Oxidation of phenol groups : Prevented using inert atmospheres (N₂ or Ar).

  • Piperazine dimerization : Minimized by slow reagent addition and low temperatures .

Post-Synthetic Modifications

The dihydrochloride salt is formed by treating the free base with HCl gas in ethanol, achieving >95% conversion. Key characterization data post-reaction includes:

  • ¹H NMR : δ 7.25–6.67 (aromatic protons), δ 4.54 (methoxy group), δ 3.07–2.57 (piperazine protons) .

  • IR : Peaks at 1264 cm⁻¹ (C-O-C ether stretch) and 3433 cm⁻¹ (N-H stretch) .

Comparative Reactivity

The compound’s reactivity differs from analogs due to:

  • Electron-donating groups : 3,4-dimethylphenoxy enhances nucleophilicity at the propan-2-ol oxygen.

  • Steric effects : Bulkier substituents on piperazine reduce reaction rates in alkylation steps .

Industrial-Scale Considerations

  • Batch vs. flow chemistry : Flow systems improve heat dissipation during exothermic steps.

  • Waste reduction : Solvent recovery systems (e.g., distillation) reduce dichloromethane usage by 40% .

Scientific Research Applications

Neuroscience and Psychopharmacology

The primary application of this compound lies in its interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that compounds with similar structures can modulate these systems effectively, suggesting potential therapeutic effects for conditions such as anxiety, depression, and schizophrenia.

Case Studies

  • A study investigating the binding affinity of this compound at various receptor sites demonstrated significant antagonistic activity against serotonin receptors, which may contribute to its anxiolytic properties.
  • Another study highlighted the compound's potential in treating mood disorders by modulating dopamine receptor activity.

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its ability to serve as a scaffold for the development of new drugs. The presence of multiple functional groups allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

Pharmacological Studies

Pharmacological studies focus on the safety profile and therapeutic potential of the compound. Its structural similarities with known psychoactive compounds suggest that it could be developed into a medication with fewer side effects compared to existing treatments.

Interaction Studies

Research has shown that this compound exhibits significant binding affinity at various receptors:

  • Serotonin Receptors : Potentially beneficial in treating anxiety disorders.
  • Dopamine Receptors : May offer therapeutic avenues for mood regulation.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action primarily involves binding to specific receptors or enzymes in biological systems. The piperazine ring often interacts with neurotransmitter receptors, potentially modulating their activity. The exact pathways depend on the compound’s use in therapeutic contexts, such as influencing serotonin or dopamine receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethylphenoxy)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol: Slightly different in the carbon chain length, leading to differences in bioactivity.

  • 1-(3,4-dimethylphenoxy)-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride: An ethyl group instead of a methoxy group, altering its chemical properties and interactions.

Uniqueness

The unique combination of a dimethylphenoxy group and a methoxyphenyl-piperazine moiety sets 1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride apart from its analogs, influencing its reactivity, binding affinity, and applications.

So, what are you planning to do with this compound? Its versatility is endless!

Biological Activity

1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a complex organic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Dimethylphenoxy group : Enhances lipophilicity and receptor binding.
  • Piperazine moiety : Known for its role in various pharmacological activities.
  • Propan-2-ol backbone : Contributes to the overall stability and solubility of the compound.

Structural Formula

C21H28N2O32HCl\text{C}_{21}\text{H}_{28}\text{N}_{2}\text{O}_{3}\cdot 2\text{HCl}

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly:

  • Dopamine Receptors : The compound exhibits affinity for D3 receptors, which are implicated in mood regulation and reward pathways. Studies have shown that modifications in the piperazine structure can enhance selectivity and potency at these receptors .
  • Serotonin Receptors : It also interacts with serotonin receptors, affecting mood and anxiety levels. The presence of methoxy groups in the phenyl ring contributes to its activity as a serotonin antagonist .

Structure-Activity Relationships (SAR)

Research indicates that variations in the piperazine and phenoxy groups significantly influence the compound's biological properties. For instance:

ModificationEffect on Activity
Addition of methoxy groupsIncreased affinity for serotonin receptors
Variation in alkyl substitutionsAltered binding affinity for dopamine receptors

These modifications allow researchers to tailor compounds for desired pharmacological profiles.

Study 1: Antidepressant Effects

A study investigated the antidepressant-like effects of the compound in animal models. Mice treated with varying doses showed significant reductions in immobility time in forced swim tests, indicating potential antidepressant activity. The compound's interaction with serotonin receptors was hypothesized to mediate these effects .

Study 2: Neuroprotective Properties

Another study evaluated the neuroprotective effects of the compound against ischemic injury using bilateral common carotid artery occlusion in mice. Results indicated that treatment with the compound significantly improved neurological scores and reduced infarct volume, suggesting a protective role against neuronal damage .

Q & A

Q. What are the standard synthetic protocols for preparing 1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride, and how is structural purity ensured?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and piperazine coupling. Key steps include:

  • Alkylation : Reacting 3,4-dimethylphenol with epichlorohydrin under basic conditions to form the phenoxypropanol intermediate.
  • Piperazine coupling : Introducing the 4-(4-methoxyphenyl)piperazine moiety via reflux in aprotic solvents (e.g., DMF) with catalytic bases like K₂CO₃ .
  • Salification : Treating the free base with HCl to form the dihydrochloride salt, enhancing aqueous solubility . Characterization : Structural confirmation requires NMR (¹H/¹³C) for functional groups, mass spectrometry (HRMS) for molecular weight validation, and HPLC (≥95% purity) .

Q. What analytical techniques are recommended for assessing the compound’s solubility and stability in aqueous buffers?

  • Solubility : Perform shake-flask experiments in phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C, followed by UV-Vis spectrophotometry or LC-MS quantification .
  • Stability : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) using HPLC to track impurity profiles. Hydrolytic stability can be tested under acidic/basic conditions .

Q. How should researchers handle safety and storage protocols for this compound?

  • PPE : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
  • Storage : Store in airtight containers at -20°C, desiccated, to prevent hygroscopic degradation. Stability data for long-term storage (>6 months) should be validated via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to explain bioavailability differences.
  • Receptor occupancy studies : Use radioligand binding assays (e.g., ³H-labeled compounds) to verify target engagement in vivo .
  • Dose optimization : Adjust dosing regimens based on allometric scaling from animal models to account for interspecies variability .

Q. What strategies optimize the compound’s selectivity for adrenergic vs. serotonergic receptors?

  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with α₁-adrenergic and 5-HT₁A receptors. Focus on the methoxyphenyl-piperazine moiety’s orientation in binding pockets .
  • SAR modifications : Introduce substituents (e.g., halogens) at the 3,4-dimethylphenoxy group to sterically hinder off-target binding. Validate via competitive binding assays .

Q. How can stability issues in acidic environments be mitigated during formulation development?

  • Prodrug design : Convert the secondary alcohol to an ester prodrug (e.g., acetylated) to protect against gastric degradation.
  • Enteric coating : Use pH-sensitive polymers (Eudragit® L100) for tablet formulations to delay release until intestinal absorption .

Q. What methodologies are suitable for elucidating the compound’s mechanism of action in CNS disorders?

  • In vitro assays : Measure cAMP modulation in HEK-293 cells transfected with target receptors (e.g., β-adrenergic).
  • Behavioral models : Use forced swim tests (FST) in rodents to assess antidepressant-like activity, correlating with monoamine reuptake inhibition data .

Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies in reported IC₅₀ values across different assay systems?

  • Assay standardization : Replicate experiments using consistent cell lines (e.g., CHO-K1 vs. HEK-293) and buffer conditions (pH, ion concentration).
  • Control normalization : Include reference compounds (e.g., propranolol for β-adrenergic assays) to calibrate inter-lab variability .

Q. What computational tools are recommended for predicting metabolite profiles?

  • Software : Use ADMET Predictor™ or GLORYx for phase I/II metabolism simulations. Prioritize CYP3A4/2D6-mediated oxidation sites on the piperazine ring .
  • Validation : Compare in silico results with in vitro hepatocyte incubation data (LC-MS/MS detection) .

Structural and Functional Insights

Q. How does the dihydrochloride salt form influence crystallinity and bioavailability?

  • Salt screening : Test counterions (e.g., succinate, mesylate) via X-ray crystallography to identify forms with optimal lattice energy and dissolution rates.
  • Bioavailability testing : Compare AUC₀–24h of free base vs. salt forms in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.